molecular formula C13H11F3N2 B3025473 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine CAS No. 1261707-24-7

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B3025473
CAS No.: 1261707-24-7
M. Wt: 252.23
InChI Key: GFBWVYZXLJUNPQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of trifluoromethyl and phenyl groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with 2-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, resulting in various reduced derivatives.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated or substituted pyrimidine derivatives.

Scientific Research Applications

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit the activity of enzymes or disrupt cellular processes, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,4-Dimethyl-5-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2,4-Dimethyl-5-(2-fluorophenyl)pyrimidine: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and stability.

    2,4-Dimethyl-5-(2-chlorophenyl)pyrimidine:

Uniqueness: The presence of the trifluoromethyl group in 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets. These characteristics make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-5-[2-(trifluoromethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c1-8-11(7-17-9(2)18-8)10-5-3-4-6-12(10)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBWVYZXLJUNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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